Cas no 857267-07-3 (3-fluoro-5-(4-methyl-1-piperazinyl)-Benzenamine)

3-Fluoro-5-(4-methyl-1-piperazinyl)-Benzenamine is a fluorinated aromatic amine derivative featuring a piperazine substituent, which enhances its utility in medicinal chemistry and pharmaceutical research. The presence of the fluorine atom at the 3-position and the 4-methylpiperazinyl group at the 5-position imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of bioactive compounds. Its structural motif is particularly relevant in the development of CNS-targeting agents and receptor modulators due to its potential for improved binding affinity and metabolic stability. The compound's well-defined reactivity and purity make it suitable for precision applications in drug discovery and organic synthesis.
3-fluoro-5-(4-methyl-1-piperazinyl)-Benzenamine structure
857267-07-3 structure
Product name:3-fluoro-5-(4-methyl-1-piperazinyl)-Benzenamine
CAS No:857267-07-3
MF:C11H16N3F
MW:209.26324
CID:1119220
PubChem ID:60875353

3-fluoro-5-(4-methyl-1-piperazinyl)-Benzenamine Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-5-(4-methyl-1-piperazinyl)-Benzenamine
    • 3-Fluoro-5-(4-methyl-1-piperazinyl)aniline
    • D75772
    • SY325912
    • SCHEMBL4717525
    • 3-fluoro-5-(4-methylpiperazin-1-yl)aniline
    • [3-fluoro-5-(4-methylpiperazin-1-yl)phenyl]amine
    • PZBBQMPXDSBDJJ-UHFFFAOYSA-N
    • CS-0096714
    • 3-Fluoro-5-(4-methyl-1-piperazinyl)benzenamine
    • 857267-07-3
    • MFCD12763356
    • Benzenamine, 3-fluoro-5-(4-methyl-1-piperazinyl)-
    • DTXSID101245907
    • DB-090261
    • Inchi: InChI=1S/C11H16FN3/c1-14-2-4-15(5-3-14)11-7-9(12)6-10(13)8-11/h6-8H,2-5,13H2,1H3
    • InChI Key: PZBBQMPXDSBDJJ-UHFFFAOYSA-N
    • SMILES: CN1CCN(CC1)C2=CC(=CC(=C2)N)F

Computed Properties

  • Exact Mass: 209.13282569g/mol
  • Monoisotopic Mass: 209.13282569g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.5Ų
  • XLogP3: 1.3

3-fluoro-5-(4-methyl-1-piperazinyl)-Benzenamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P01SFPX-100mg
Benzenamine, 3-fluoro-5-(4-methyl-1-piperazinyl)-
857267-07-3 98%
100mg
$697.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1167354-1g
3-Fluoro-5-(4-methylpiperazin-1-yl)aniline
857267-07-3 98%
1g
¥10701.00 2024-07-28
Chemenu
CM335375-1g
3-Fluoro-5-(4-methylpiperazin-1-yl)aniline
857267-07-3 95%+
1g
$2158 2021-06-16
Chemenu
CM335375-1g
3-Fluoro-5-(4-methylpiperazin-1-yl)aniline
857267-07-3 95%+
1g
$2158 2022-09-29
1PlusChem
1P01SFPX-250mg
Benzenamine, 3-fluoro-5-(4-methyl-1-piperazinyl)-
857267-07-3 98%
250mg
$1178.00 2024-04-21

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